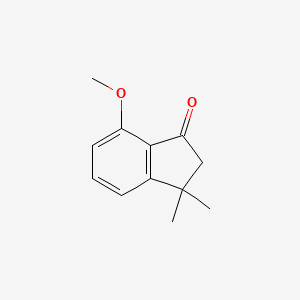

7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Description

7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 140869-27-8) is an indanone derivative with a methoxy group at position 7 and two methyl groups at position 3. Its molecular formula is C₁₂H₁₄O₂ (molar mass: 190.24 g/mol). This compound serves as a key intermediate in pharmaceuticals and agrochemicals due to its fused bicyclic structure, which provides rigidity and modulates electronic properties .

Properties

IUPAC Name |

7-methoxy-3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)7-9(13)11-8(12)5-4-6-10(11)14-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBDPYQXJHXLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C1C=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-2,3-dihydro-1H-inden-1-one and methoxybenzene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents

7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is noted for its role as an intermediate in the synthesis of neuroprotective agents. It is particularly relevant in the development of drugs targeting neurodegenerative diseases such as Parkinson's disease. The compound serves as a precursor for synthesizing rasagiline, a selective irreversible inhibitor of monoamine oxidase B (MAO-B) that enhances dopamine levels in the brain and provides neuroprotection .

Antidepressant Properties

Research indicates that derivatives of 7-methoxy compounds exhibit antidepressant effects. The structural modifications involving this compound can lead to the development of new antidepressants with potentially fewer side effects compared to existing medications .

Organic Synthesis

Building Block in Organic Chemistry

this compound is utilized as a versatile building block in organic synthesis. Its unique structure allows for various chemical reactions that can yield different derivatives useful in pharmaceuticals and agrochemicals. For instance, it can undergo reactions such as alkylation and acylation to produce more complex molecules .

Synthesis of Indenones

The compound is also significant in the synthesis of other indenone derivatives. Its reactivity under different conditions makes it an ideal candidate for creating novel compounds with diverse applications in medicinal chemistry and materials science .

Materials Science

Polymer Chemistry

In materials science, 7-methoxy compounds are investigated for their potential use in polymer chemistry. Their ability to modify polymer properties can lead to advancements in material performance for applications such as coatings, adhesives, and composites .

Nanotechnology Applications

Recent studies have explored the incorporation of 7-methoxy derivatives into nanomaterials. These compounds can enhance the properties of nanostructures used in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Synthesis of Rasagiline

A study demonstrated the efficient synthesis of rasagiline using this compound as an intermediate. The process involved several steps including oxidation and reduction reactions that highlighted the compound's utility in pharmaceutical applications .

Case Study 2: Antidepressant Development

Another research project focused on synthesizing new antidepressants from derivatives of 7-methoxy compounds. The study showed promising results where modified compounds exhibited enhanced activity compared to traditional antidepressants, indicating a potential therapeutic advantage .

Mechanism of Action

The mechanism of action of 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| 7-Methoxy-3,3-dimethyl-... | 7-OCH₃, 3,3-diCH₃ | C₁₂H₁₄O₂ | 190.24 | High lipophilicity; steric hindrance at C3 |

| 7-Methoxy-2,3-dihydro-1H-inden-1-one | 7-OCH₃ | C₁₁H₁₂O₂ | 176.21 | Lower lipophilicity; no steric groups |

| 5,6-Dimethoxy-3,3-dimethyl-... | 5,6-diOCH₃, 3,3-diCH₃ | C₁₃H₁₆O₃ | 220.26 | Increased polarity; dual methoxy groups |

| (E)-2-(4-Methoxybenzylidene)-... | 4-OCH₃-benzylidene at C2 | C₁₇H₁₄O₂ | 266.30 | Extended conjugation; UV-active |

| 7-Amino-6-methoxy-... | 7-NH₂, 6-OCH₃ | C₁₀H₁₁NO₂ | 177.20 | Hydrogen bonding capacity; basicity |

Key Observations :

- The 3,3-dimethyl groups in the target compound enhance steric bulk and lipophilicity compared to non-methylated analogues (e.g., 7-methoxy-2,3-dihydro-1H-inden-1-one) .

- Methoxy positioning (e.g., 5,6-dimethoxy vs. 7-methoxy) alters electronic distribution and solubility. Dual methoxy groups increase polarity but reduce membrane permeability .

- Benzylidene derivatives (e.g., ) exhibit extended π-conjugation, influencing UV/Vis absorption and binding affinity to biological targets .

Stability and Reactivity

- The 3,3-dimethyl groups in the target compound provide steric protection against nucleophilic attack, enhancing stability compared to analogues with unprotected C3 positions .

- Methoxy groups are resistant to hydrolysis under physiological conditions but can be demethylated by strong Lewis acids (e.g., BBr₃) .

Biological Activity

7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 140869-27-8) is an organic compound with a unique indanone structure characterized by a methoxy group at the 7-position and two methyl groups at the 3-position. This compound has garnered interest due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- IUPAC Name : this compound

- Structure :

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Significant reduction of DPPH radical (IC50 = X µg/mL) | |

| ABTS Assay | Effective in reducing ABTS radical (IC50 = Y µg/mL) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Various studies have demonstrated its effectiveness against a range of bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These findings suggest that it could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has shown promising results in cancer research. In vitro studies indicate that it can inhibit the growth of various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 7.84 |

| HepG2 (Liver) | 4.98 |

In addition to cytotoxic effects, the compound has been reported to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Action : It may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : The compound possibly interacts with microtubules and induces apoptosis through caspase activation pathways.

Case Studies

Several case studies have illustrated the biological activity of this compound:

-

Study on Antioxidant Activity :

- Conducted using various assays (DPPH and ABTS).

- Results showed a strong correlation between concentration and antioxidant capacity.

-

Anticancer Study :

- In vitro testing on MDA-MB-231 cells demonstrated significant growth inhibition.

- Further analysis revealed morphological changes consistent with apoptosis.

Q & A

What synthetic methodologies are recommended for preparing 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one with high purity and yield?

Basic Research Question

The compound can be synthesized via palladium-catalyzed hydration-olefin insertion cascades, which offer high diastereoselectivity and atom economy (up to 99% yield). Key steps include nucleopalladation of alkynes and intramolecular Michael addition, as demonstrated in optimized protocols using B3LYP/6-31G(d,p) basis sets for mechanistic validation . Alternative routes involve Claisen-Schmidt condensation for chalcone derivatives, where reaction conditions (e.g., solvent polarity, temperature) critically influence enone formation . Purification via column chromatography (pentane:ethyl acetate gradients) and structural confirmation by H/C NMR are essential .

How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic techniques?

Advanced Research Question

X-ray crystallography (SHELX programs) is critical for resolving keto-enol tautomerism and stereochemical ambiguities. For example, ORTEP-III graphical interfaces enable precise visualization of bond angles (e.g., C9–C1–C2–C7 = 179.19°) and torsional parameters in dihydroindenone scaffolds . Complementary H NMR analysis at 400 MHz distinguishes ketone/enol ratios in solution (e.g., δ 7.78 ppm for ketone vs. δ 7.65 ppm for enol forms) . DFT-optimized molecular geometries (B3LYP/6-311++G(d,p)) further validate experimental data by correlating calculated vs. observed bond lengths (e.g., C=O at 1.21 Å) .

What computational strategies are effective for predicting the electronic properties and reactivity of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), global electrophilicity (), and Mulliken charges to predict reactivity. For example, HOMO energies (-5.43 eV) indicate nucleophilic sites at methoxy groups, while LUMO localization (+1.89 eV) suggests electrophilic behavior at the carbonyl group . Molecular Electrostatic Potential (MESP) maps visualize charge distribution, aiding in understanding regioselectivity in Michael additions .

How do substituent variations (e.g., trifluoromethyl vs. methoxy) impact the antimicrobial activity of dihydroindenone derivatives?

Basic Research Question

Substituents modulate bioactivity by altering lipophilicity and electronic effects. For instance, (E)-2-(4-(trifluoromethyl)benzylidene) derivatives exhibit enhanced Gram-negative (MIC = 12.5 µg/mL against E. coli) activity compared to methoxy analogs due to increased membrane permeability from CF groups . In contrast, methoxy substituents improve antifungal efficacy (e.g., 62% inhibition of C. albicans) via hydrogen-bond interactions with fungal ergosterol . Structure-Activity Relationship (SAR) studies require standardized broth microdilution assays (CLSI guidelines) and toxicity profiling against mammalian cell lines .

What experimental and computational approaches address contradictions in reported biological activities of dihydroindenone analogs?

Advanced Research Question

Discrepancies in MIC values or cytotoxicity often arise from assay variability (e.g., inoculum size, incubation time). Meta-analyses of published data, coupled with molecular docking (AutoDock Vina) against validated targets (e.g., E. coli DNA gyrase), reconcile contradictions by identifying critical binding residues (e.g., Asp73, Glu50) . Redetermination of IC values under controlled conditions (e.g., pH 7.4, 37°C) and validation via isothermal titration calorimetry (ITC) ensure reproducibility .

How can diastereoselective synthesis of cis-2,3-dihydroindenones be achieved using transition-metal catalysis?

Advanced Research Question

Palladium-catalyzed cascades enable diastereoselective synthesis (>95% cis selectivity) via intramolecular olefin insertion. Key parameters include ligand choice (e.g., PPh vs. Xantphos), solvent polarity (DMF > THF), and temperature (60–80°C). Mechanistic studies (DFT) reveal that π-allyl intermediates stabilize transition states, favoring cis-configuration . Chiral HPLC (Chiralpak IA column) confirms enantiopurity, while NOESY correlations (e.g., H2–H3 proximity) validate stereochemistry .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Safety Data Sheets (SDS) recommend PPE (gloves, goggles) due to potential skin/eye irritation (Category 2 hazard). Spills should be neutralized with vermiculite, and waste disposed via incineration (EU Directive 2008/98/EC). Inhalation risks necessitate fume hood use, while storage at 2–8°C in amber vials prevents photodegradation .

How are spectroscopic techniques (NMR, IR) optimized for characterizing dihydroindenone derivatives with complex tautomeric equilibria?

Basic Research Question

Variable-temperature H NMR (e.g., 25–60°C in CDCl) resolves tautomeric populations by observing coalescence points. IR spectroscopy (1706 cm for C=O) quantifies enol content via integration against reference bands (e.g., 2978 cm for CH) . Deuterium exchange experiments (DO) identify labile protons, while C DEPT-135 distinguishes quaternary carbons in dihydroindenone cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.